molecular formula C12H9ClN2O2 B092425 4-Chloro-2-nitro-N-phenylaniline CAS No. 16611-15-7

4-Chloro-2-nitro-N-phenylaniline

Cat. No. B092425
CAS RN: 16611-15-7
M. Wt: 248.66 g/mol
InChI Key: GYOVQZDXSHTPBS-UHFFFAOYSA-N
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Description

The compound 4-Chloro-2-nitro-N-phenylaniline is a chemical that has been the subject of various studies due to its interesting properties and potential applications. While the exact compound is not directly studied in the provided papers, they do offer insights into closely related compounds which can help infer some of the characteristics and behaviors of 4-Chloro-2-nitro-N-phenylaniline.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including oxidation, etherification, reduction, alkylation, and further oxidation processes. For instance, the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline from 2,5-dichloronitrobenzene resulted in a total yield of 75%, indicating a relatively efficient process . Similarly, the synthesis of 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was achieved and characterized using various spectroscopic methods, suggesting that a similar approach could be adapted for synthesizing 4-Chloro-2-nitro-N-phenylaniline .

Molecular Structure Analysis

The molecular structure of these compounds is often complex and can be analyzed using techniques such as H-1 NMR, C-13 NMR, MS, and IR spectroscopy. X-ray diffraction methods have revealed that compounds like 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide adopt a monoclinic space group with specific unit cell parameters, indicating a well-ordered crystalline structure stabilized by pi-pi conjugation and hydrogen bonding interactions . This suggests that 4-Chloro-2-nitro-N-phenylaniline may also exhibit a defined crystalline structure with similar stabilizing interactions.

Chemical Reactions Analysis

The reactivity of related compounds such as 4-chloroaniline derivatives has been studied, showing that they can undergo photoheterolysis in polar media to form corresponding phenyl cations . These cations can participate in various reactions, including electrophilic substitution and addition to substrates, forming different products depending on the solvent's properties. This indicates that 4-Chloro-2-nitro-N-phenylaniline could also exhibit interesting reactivity under photochemical conditions or in the presence of nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The crystal structure and spectroscopic properties provide insights into the stability and electronic properties of the compounds. For example, density functional theory (DFT) calculations can be used to predict the electronic structure and reactivity, as seen in the study of 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide . Additionally, the biological activity, such as antitumor activity, can be assessed using assays like the MTT assay, which could be relevant for 4-Chloro-2-nitro-N-phenylaniline if it shares similar structural features .

Scientific Research Applications

  • Environmental Degradation : Anaerobic degradation of compounds like 2-chloro-4-nitroaniline, which is structurally similar to 4-Chloro-2-nitro-N-phenylaniline, has been studied. Geobacter sp. KT7 and Thauera aromatica KT9 can utilize these compounds as carbon and nitrogen sources under anaerobic conditions, offering potential applications in bioremediation of contaminated environments (H. D. Duc, 2019).

  • Drug Discovery : 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound closely related to 4-Chloro-2-nitro-N-phenylaniline, serves as a multireactive building block in heterocyclic oriented synthesis (HOS). This has implications for the synthesis of various nitrogenous cycles, important in drug discovery (Soňa Křupková et al., 2013).

  • Molecular Studies and Material Science : The synthesis and structural analysis of related chloro-nitroaniline compounds, such as 1-Chloro-2-methyl-4-nitrobenzene, provide insights into their molecular structure, which can be relevant for material science applications (A. Saeed & J. Simpson, 2012).

  • Antimicrobial Applications : Synthesis studies involving chloroaniline and nitroaniline derivatives have shown potential in developing new antimicrobial agents. This indicates possible pharmaceutical applications for 4-Chloro-2-nitro-N-phenylaniline derivatives (R. N. Patel et al., 2011).

  • Analytical Chemistry : Detection of compounds like 1-chloro-4-nitrobenzene, a degradation product of chlorhexidine, involves derivatives of chloroaniline and nitroaniline. Such studies demonstrate the utility of these compounds in analytical chemistry (Luiz Eduardo Barbin et al., 2013).

  • Electrochemical Applications : Studies on the electrochemical degradation of aniline and chloroaniline compounds, such as 4-chloroaniline, in wastewater treatment highlight potential applications in environmental cleanup technologies (E. Brillas et al., 1995).

Safety And Hazards

4-Chloro-2-nitro-N-phenylaniline is intended for research and development use only. It is not recommended for medicinal, household, or other uses . More information about its safety and hazards can be found in its Safety Data Sheet .

properties

IUPAC Name

4-chloro-2-nitro-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOVQZDXSHTPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168077
Record name 4-Chloro-2-nitro-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Chloro-2-nitro-N-phenylaniline

CAS RN

16611-15-7
Record name 4-Chloro-2-nitro-N-phenylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16611-15-7
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Record name 4-Chloro-2-nitro-N-phenylaniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16611-15-7
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Record name 4-Chloro-2-nitro-N-phenylaniline
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Record name 4-chloro-2-nitro-N-phenylaniline
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Record name 4-CHLORO-2-NITRO-N-PHENYLANILINE
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Synthesis routes and methods

Procedure details

A mixture of 4-chloro-2-nitroaniline (5.5 g), bromobenzene (20 ml), potassium carbonate (1.63 g) and copper(I) iodide (0.68 g) was heated to 180° for 36 h. The reaction mixture was cooled to room temperature, then ethyl acetate (200 ml) and water (300 ml) were added; the organic extracts were washed with brine (2×150 ml), dried and concentrated in vacuo to give the crude compound which was purified by flash chromatography (eluting with CH-EA 95:5) to give the title compound (3.67 g). T.l.c. CH-EA (1:1 ), Rf 0.71.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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